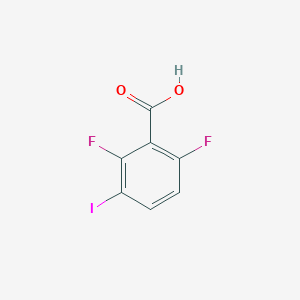

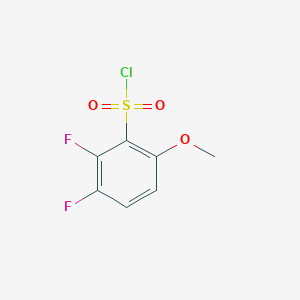

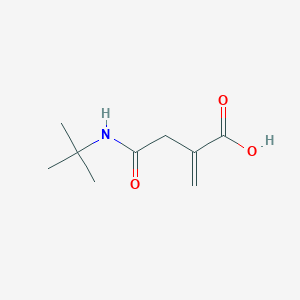

![molecular formula C44H32O2P2 B1393066 (R)-3,3'-Bis(diphenylphosphanyl)-[1,1'-binapthalene]-2,2'-diol CAS No. 911383-51-2](/img/structure/B1393066.png)

(R)-3,3'-Bis(diphenylphosphanyl)-[1,1'-binapthalene]-2,2'-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-3,3’-Bis(diphenylphosphanyl)-[1,1’-binapthalene]-2,2’-diol, also known as BINAP, is an organic compound used in various scientific and industrial fields . It is a chiral diphosphine ligand that exhibits high enantioselectivity and reactivity in various organic reactions . The compound is axially dissymmetric and serves as a bis(triaryl)phosphine ligand for asymmetric reactions .

Molecular Structure Analysis

The molecular formula of ®-3,3’-Bis(diphenylphosphanyl)-[1,1’-binapthalene]-2,2’-diol is C44H32O2P2 . The compound has a molecular weight of 654.7 g/mol . The InChI representation of the compound is InChI=1S/C44H32O2P2/c45-43-39 (47 (33-19-5-1-6-20-33)34-21-7-2-8-22-34)29-31-17-13-15-27-37 (31)41 (43)42-38-28-16-14-18-32 (38)30-40 (44 (42)46)48 (35-23-9-3-10-24-35)36-25-11-4-12-26-36/h1-30,45-46H .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 654.7 g/mol . It has a XLogP3-AA value of 10.7, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors . It has 7 rotatable bonds . The exact mass and monoisotopic mass of the compound are 654.18775425 g/mol .

Wissenschaftliche Forschungsanwendungen

Catalytic Asymmetric Hydrogenation

- (R)-BINAP has been used in catalytic asymmetric hydrogenation. For example, it was utilized in RuII-catalyzed stereoselective hydrogenations, demonstrating its potential in asymmetric catalysis (Zhang et al., 1994).

Complex Formation and Coordination Polymers

- The compound forms complexes with various metals. An example is its coordination with Rhodium, forming a complex that exhibits dissymmetric structure, essential for catalytic processes (Meissner et al., 2012).

Supported Ligand for Catalysis

- (R)-BINAP has been used as a supported ligand on polymers for catalytic reactions, such as the rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid in water (Otomaru et al., 2004).

Asymmetric Hydrogenation with Ruthenium Complexes

- It has been employed in asymmetric hydrogenation of prochiral alkenes using ruthenium complexes, yielding high optical purity of products (Kawano et al., 1989).

Enantioresolution and Chiral Separation

- (R)-BINAP has been used in enantioresolution, for instance, separating enantiomers of (R)-BINAP oxide using a chiral inclusion complex (Hatano et al., 2012).

Kinetic Studies and Catalytic Activities

- Research has been conducted on kinetic studies involving (R)-BINAP to understand its catalytic activities better, particularly in the context of 1,4-addition reactions (Kina et al., 2006).

Nonlinear Optical Properties

- The molecule has been explored for its optical properties, specifically in the context of nonlinear optics and luminescence originating from metal-to-ligand charge transfer (Pawlowski et al., 2004).

Water-Soluble Catalysts

- Its sulfonated form has been synthesized and used as a rhodium complex for asymmetric hydrogenation in water, achieving high optical yields (Wan & Davis, 1993).

Zukünftige Richtungen

®-3,3’-Bis(diphenylphosphanyl)-[1,1’-binapthalene]-2,2’-diol is an organic compound used in various scientific and industrial fields. Its high enantioselectivity and reactivity in various organic reactions make it a valuable tool in the field of organic synthesis . Future research may focus on exploring new applications and improving the synthesis process of this compound.

Eigenschaften

IUPAC Name |

3-diphenylphosphanyl-1-(3-diphenylphosphanyl-2-hydroxynaphthalen-1-yl)naphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H32O2P2/c45-43-39(47(33-19-5-1-6-20-33)34-21-7-2-8-22-34)29-31-17-13-15-27-37(31)41(43)42-38-28-16-14-18-32(38)30-40(44(42)46)48(35-23-9-3-10-24-35)36-25-11-4-12-26-36/h1-30,45-46H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKIKEOGVIPNPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC4=CC=CC=C4C(=C3O)C5=C(C(=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H32O2P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3,3'-Bis(diphenylphosphanyl)-[1,1'-binapthalene]-2,2'-diol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

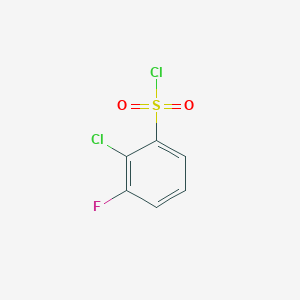

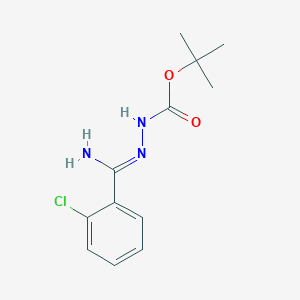

![N'-[1-Amino-1-(4-chlorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1392992.png)

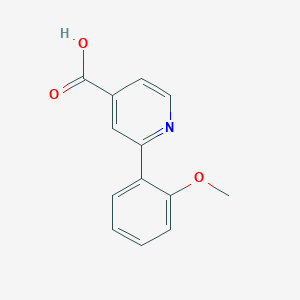

![1,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1392999.png)